
N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, and it belongs to the class of small molecule kinase inhibitors. Sorafenib has been shown to have potent anti-tumor activity and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
作用機序
Sorafenib exerts its effects by inhibiting the activity of several kinases, including RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT. By inhibiting the activity of these kinases, Sorafenib blocks the signaling pathways that are involved in tumor growth and angiogenesis, leading to the inhibition of tumor growth and the reduction of tumor vascularity.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Sorafenib also has anti-inflammatory effects, which may contribute to its protective effects on the heart and its neuroprotective effects.
実験室実験の利点と制限
Sorafenib has several advantages for lab experiments, including its potent activity against several kinases, its well-established synthesis method, and its availability for purchase from commercial suppliers. However, Sorafenib also has several limitations, including its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
将来の方向性
There are several future directions for the study of Sorafenib, including the identification of new targets for Sorafenib, the development of Sorafenib analogs with improved potency and selectivity, and the investigation of Sorafenib's potential applications in other fields, such as immunology and infectious diseases. Additionally, the combination of Sorafenib with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy in cancer treatment.
合成法
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-bromoaniline with 4-(ethylsulfonyl)benzoyl chloride to form N-(4-bromophenyl)-4-(ethylsulfonyl)benzamide. This intermediate is then reacted with acetic anhydride and triethylamine to form N-(4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, which is the final product.
科学的研究の応用
Sorafenib has been extensively studied in scientific research due to its potential applications in various fields, including cancer research, cardiovascular research, and neurodegenerative diseases. In cancer research, Sorafenib has been shown to have potent anti-tumor activity by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. In cardiovascular research, Sorafenib has been shown to have protective effects on the heart by reducing oxidative stress and inflammation. In neurodegenerative diseases, Sorafenib has been shown to have neuroprotective effects by inhibiting the activity of kinases that are involved in neurodegeneration.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-2-22(20,21)15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYLJOTCJXTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

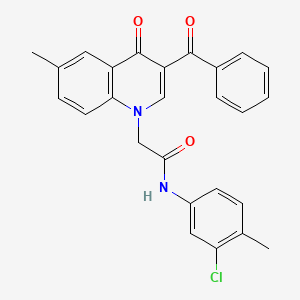
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2914710.png)
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2914713.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2914714.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914715.png)
![1-(2-(4-benzylpiperidin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914717.png)
![1,7-dimethyl-3-(3-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914719.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2914720.png)
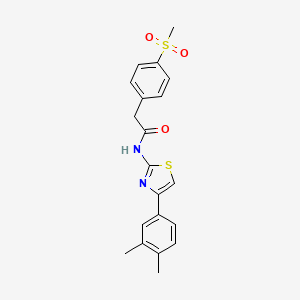
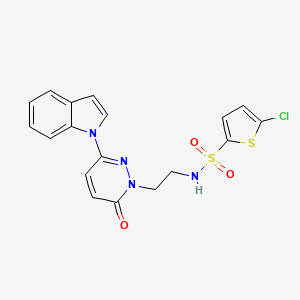
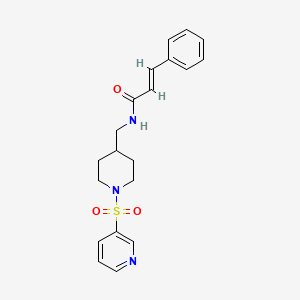
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2914726.png)
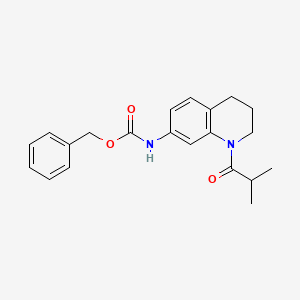
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde](/img/structure/B2914730.png)